1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride
Descripción
1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone hydrochloride is a synthetic small molecule characterized by a piperidine core substituted with a phenyl group and an aminomethyl moiety at the 4-position. The ethanone group is further functionalized with a 1,3-benzothiazol-6-yl ring, a heterocyclic aromatic system known for its role in medicinal chemistry. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological applications.
Propiedades
IUPAC Name |
1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3OS.ClH/c22-14-21(17-4-2-1-3-5-17)8-10-24(11-9-21)20(25)13-16-6-7-18-19(12-16)26-15-23-18;/h1-7,12,15H,8-11,13-14,22H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKAMKVETVZSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CN)C2=CC=CC=C2)C(=O)CC3=CC4=C(C=C3)N=CS4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
1-[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone; hydrochloride, also known by its CAS number 2418728-91-1, is a compound of interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant studies.
- Molecular Formula : C21H24ClN3OS
- Molecular Weight : 402.0 g/mol
- IUPAC Name : 1-[4-(aminomethyl)-4-phenylpiperidin-1-yl]-2-(1,3-benzothiazol-6-yl)ethanone; hydrochloride
The compound is believed to exert its biological effects through several mechanisms:
- Acetylcholinesterase Inhibition : Similar to other compounds containing piperidine and benzothiazole moieties, it may inhibit acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE can enhance cholinergic transmission, which is beneficial in conditions like Alzheimer's disease .
- Neuroprotective Effects : Preliminary studies suggest that compounds with similar structures have neuroprotective properties, potentially reducing oxidative stress and inflammation in neuronal cells .
- Antimicrobial Activity : Some derivatives of benzothiazole are known for their antimicrobial properties. This compound's structural similarities may confer similar activities .
In Vitro Studies
Recent research has focused on the compound's in vitro effects on various cell lines:
- AChE Inhibition : In a study evaluating several benzothiazole derivatives, compounds were tested for AChE inhibition in rat brain tissues. The most active compound showed an IC50 value of 8.48 μM in the cortex, indicating significant potential for cognitive enhancement therapies .
- Cytotoxicity Testing : The cytotoxic effects were evaluated using human fibroblast cell lines (MCR-5). The results indicated that the compound exhibited low cytotoxicity at concentrations up to 100 µM, suggesting a favorable safety profile for further development .
Case Studies
Several case studies have explored the pharmacological profiles of similar compounds:
- Alzheimer's Disease Models : In models simulating Alzheimer's pathology, piperidine derivatives demonstrated improved cognitive function and reduced amyloid plaque formation when administered at specific dosages .
- Antimicrobial Efficacy : Compounds structurally related to this benzothiazole derivative have shown promising results against various bacterial strains, indicating potential applications as antimicrobial agents.
Data Table: Summary of Biological Activities
Comparación Con Compuestos Similares
Table 1: Structural and Pharmacokinetic Comparisons
| Compound | Aromatic Substituent | Polar Groups | LogP* (Predicted) | Likely Pharmacological Target |
|---|---|---|---|---|
| Target Compound | Benzothiazol, phenyl | Aminomethyl, HCl | ~3.5 | CNS receptors, kinases |
| Compound A | None | Aminomethyl, HCl | ~1.8 | Peripheral targets |
| Compound B | Dichlorophenyl | Tert-butylamino | ~2.9 | Antimicrobial, inflammatory |
*LogP estimated using fragment-based methods.
Ethanone Derivatives with Heterocyclic Rings
- Compound C: 2-[(1,1-Dimethylethyl)amino]-1-(4-hydroxyphenyl)ethanone hydrochloride Molecular Formula: C₁₃H₁₈ClNO₂ Key Differences: The 4-hydroxyphenyl group increases polarity, reducing membrane permeability.
- Compound D: Fipexide hydrochloride (1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-chlorophenoxy)ethanone hydrochloride) Molecular Formula: C₂₁H₂₂ClN₂O₄⁺·Cl⁻ Key Differences: Contains a benzodioxol group and piperazine ring. While piperazine offers conformational flexibility, the benzodioxol’s electron-donating effects may alter metabolic pathways compared to the benzothiazol’s electron-withdrawing nature .
Table 2: Functional Group Impact on Bioactivity
| Compound | Heterocycle | Biological Implications |
|---|---|---|
| Target Compound | 1,3-Benzothiazol | Enhanced kinase inhibition; CNS penetration |
| Compound C | None | Limited aromatic interactions; peripheral activity |
| Compound D | Benzodioxol | Improved metabolic stability; nootropic effects |
Substituted Piperidine/Phenyl Derivatives
- Compound E: 1-(4-(Aminomethyl)phenyl)ethanone hydrochloride (CAS 66522-66-5) Molecular Formula: C₉H₁₂ClNO Key Differences: Simpler structure lacking the piperidine and benzothiazol rings. Likely exhibits lower receptor affinity due to reduced steric and electronic complexity .
- Compound F: 1-(3,4-Dihydroxyphenyl)-2-(propylamino)ethanone hydrochloride Molecular Formula: C₁₁H₁₆ClNO₃ Key Differences: Dihydroxyphenyl group improves water solubility but limits blood-brain barrier traversal. The propylamino chain may confer adrenergic activity, differing from the target compound’s CNS focus .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The synthesis of piperidine-benzothiazole hybrids typically involves multi-step reactions, such as Mannich reactions or nucleophilic substitutions. For example, Mannich reactions using paraformaldehyde and amine components (e.g., phenethylamine hydrochloride) with ketones (e.g., substituted acetophenones) yield structurally similar compounds with high yields (87–98%) . Optimization may include adjusting solvent polarity (e.g., DMF or ethanol), temperature (60–65°C), and catalytic agents (e.g., POCl₃ for Vilsmeier-Haack formylation). Post-synthesis purification via column chromatography or recrystallization ensures purity .
Q. Which analytical techniques are most effective for confirming structural integrity?
- NMR Spectroscopy : Key protons (e.g., aminomethyl CH₂ at δ 2.8–3.2 ppm, benzothiazole aromatic protons at δ 7.5–8.5 ppm) and carbon signals (e.g., ketone carbonyl at ~200 ppm) confirm connectivity.
- X-ray Crystallography : Resolves piperidine ring conformation and benzothiazole planarity. For example, π-π interactions between benzothiazole and phenyl groups stabilize crystal packing .
- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., [M+H⁺] at m/z 292.2 for related piperidine derivatives) .
Q. What are the solubility and stability profiles under varying pH and temperature?
- Solubility : The hydrochloride salt enhances water solubility (~10–50 mg/mL in aqueous buffers). The benzothiazole moiety may reduce solubility in nonpolar solvents .
- Stability : Acidic conditions (pH < 4) stabilize the aminomethyl group, while alkaline conditions (pH > 8) risk hydrolysis. Store at 2–8°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. How does the 4-phenylpiperidine moiety influence pharmacokinetics and blood-brain barrier (BBB) permeability?
Piperidine derivatives exhibit moderate BBB penetration due to their lipophilicity (logP ~2.5–3.5). Structural modifications, such as introducing electron-withdrawing groups (e.g., fluorine) on the phenyl ring, can enhance metabolic stability and CNS targeting. In silico predictions (e.g., SwissADME) suggest this compound’s PSA (~60 Ų) and molecular weight (~380 g/mol) align with CNS drug-like properties .
Q. What in vitro/in vivo discrepancies exist in biological activity, and how can translational studies address them?
- In vitro : High cytotoxicity (IC₅₀ < 10 µM) against cancer cell lines may arise from benzothiazole-mediated DNA intercalation or kinase inhibition.
- In vivo : Poor bioavailability due to first-pass metabolism or efflux transporters (e.g., P-gp) may reduce efficacy. Use deuterated analogs or nanoformulations to improve pharmacokinetics. Validate via LC-MS/MS plasma profiling and tissue distribution studies in rodent models .
Q. Which computational approaches predict interactions with benzothiazole-recognizing targets?
- Molecular Docking : The benzothiazole ring interacts with ATP-binding pockets (e.g., EGFR kinase: π-stacking with Phe723, hydrogen bonds with Thr766).
- QSAR Models : Electron-withdrawing substituents on the benzothiazole enhance inhibitory potency (e.g., IC₅₀ vs. Topoisomerase IIα). Validate using molecular dynamics simulations (RMSD < 2 Å over 100 ns) .
Methodological Notes
- Synthesis Optimization : Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane) and adjust stoichiometry to minimize byproducts .
- Analytical Validation : Use buffer systems (e.g., ammonium acetate, pH 6.5) in HPLC mobile phases to improve peak resolution .
- In Vivo Dosing : Calculate doses based on allometric scaling from in vitro IC₅₀ values, accounting for plasma protein binding (>90% in rodents) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
